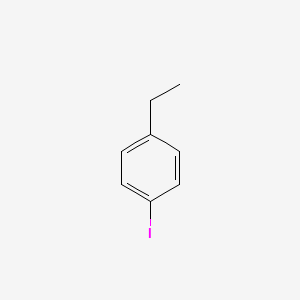

1-Ethyl-4-iodobenzene

Description

Historical Development of Iodoarene Chemistry

The journey into the world of iodoarenes began in the 19th century with the first synthesis of a polyvalent organoiodine compound, (dichloroiodo)benzene, by German chemist C. Willgerodt in 1886. wiley-vch.de This discovery was followed by the preparation of other key iodine(III) and iodine(V) compounds in the late 1800s and early 1900s, including (diacetoxyiodo)benzene, iodosylbenzene, and iodylbenzene. wiley-vch.denih.gov The Sandmeyer reaction, a classic method for synthesizing aryl iodides from aromatic amines, also has its roots in this early period. acs.orgnih.gov These foundational discoveries laid the groundwork for the future exploration of iodoarenes as valuable synthetic intermediates.

Contemporary Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides are crucial building blocks in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond. nih.gov This bond is weaker than other carbon-halogen bonds, making it more susceptible to cleavage and subsequent functionalization. Consequently, aryl iodides are frequently employed as key coupling partners in a wide range of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann reactions. nih.govresearchgate.net These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

Furthermore, the development of photoredox catalysis has opened up new avenues for the application of aryl iodides. researchgate.netbohrium.comnih.gov Under visible light irradiation, aryl iodides can generate aryl radicals, which are versatile intermediates for various synthetic transformations. researchgate.netbohrium.comnih.gov This approach offers a milder and more environmentally friendly alternative to traditional methods. acs.org The ability of aryl iodides to participate in both traditional cross-coupling reactions and modern photoredox catalysis underscores their enduring importance in contemporary organic synthesis. researchgate.netbohrium.com

Scope and Focus of Research on 1-Ethyl-4-iodobenzene within Modern Organic Synthesis

Research on this compound is primarily focused on its utility as a starting material and intermediate in the synthesis of more complex molecules. Its structure, featuring an ethyl group and an iodine atom on a benzene (B151609) ring, makes it a valuable substrate for a variety of coupling reactions. The presence of the iodine atom allows for the introduction of various functional groups at the para position, while the ethyl group can influence the electronic and steric properties of the resulting molecules.

Current research often involves the use of this compound in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. nih.govorganic-chemistry.org Additionally, there is growing interest in its application in photoredox catalysis and other novel synthetic methodologies. bohrium.com The compound serves as a model substrate for developing and optimizing new synthetic methods, contributing to the broader advancement of organic synthesis. researchgate.net

Physicochemical Properties of this compound

This compound, also known as p-ethyliodobenzene, is an aromatic organoiodine compound with the chemical formula C₈H₉I. nih.govchemdad.com It is a colorless to pale yellow liquid at room temperature. thermofisher.comsigmaaldrich.com Below is a table summarizing its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₈H₉I |

| Molecular Weight | 232.06 g/mol |

| Boiling Point | 112–113 °C at 20 mmHg |

| Melting Point | -17 °C |

| Density | 1.600 g/cm³ |

| Refractive Index | 1.591 |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and hexanes. |

| Flash Point | 107 °C (224 °F) |

Data sourced from multiple references. thermofisher.comvwr.com

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. These methods often involve the introduction of an iodine atom onto an ethyl-substituted benzene ring or the ethylation of an iodinated benzene derivative.

One of the most common and reliable methods is the diazotization of 4-ethylaniline, followed by a Sandmeyer-type reaction with potassium iodide. This method offers high regioselectivity, ensuring the iodine atom is introduced at the desired para position.

Another approach involves the direct iodination of ethylbenzene. However, this method can lead to a mixture of ortho, meta, and para isomers, requiring careful control of reaction conditions to achieve the desired regioselectivity.

A more recent and environmentally friendly method involves the metal- and base-free synthesis from arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.govresearchgate.netnih.govacs.org This method has been shown to be effective for a wide variety of aryl iodides, including those with functional groups that might not be tolerated in other methods. acs.orgnih.govresearchgate.net

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to its ability to participate in a wide range of cross-coupling reactions. The carbon-iodine bond is relatively weak and therefore readily undergoes oxidative addition to transition metal catalysts, such as palladium complexes.

Cross-Coupling Reactions

The compound is frequently used in Suzuki-Miyaura couplings with boronic acids, Heck couplings with alkenes, and Sonogashira couplings with terminal alkynes to form new carbon-carbon bonds. These reactions are essential for the construction of complex organic molecules with diverse applications. For instance, the Heck reaction of iodobenzene (B50100) with ethyl acrylate (B77674) is a well-studied transformation. researchgate.netresearchgate.net

Other Synthetic Applications

Beyond cross-coupling reactions, this compound can be used in the synthesis of other organometallic reagents, such as Grignard reagents and organolithium compounds, through metal-halogen exchange. researchgate.net These reagents can then be used in a variety of subsequent reactions. The iodine atom can also be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Research Findings

Recent research has focused on developing more efficient and sustainable methods for reactions involving aryl iodides like this compound. This includes the use of novel catalyst systems, such as those based on copper, to facilitate cross-coupling reactions under milder conditions. rsc.org Gold-catalyzed cross-coupling reactions of aryl iodides with aliphatic amines have also been explored. acs.org

Furthermore, photoinduced reactions of aryl iodides are a growing area of interest. bohrium.com These reactions, which can be initiated by visible light, offer a green alternative to traditional transition-metal-catalyzed processes. bohrium.comacs.org The development of these new methodologies expands the synthetic utility of this compound and other aryl iodides.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSRHZMXAYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179954 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-64-2 | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Ethyl 4 Iodobenzene in Catalytic Transformations

Cross-Coupling Reactions Involving 1-Ethyl-4-iodobenzene as an Electrophile

This compound serves as a versatile electrophilic partner in numerous cross-coupling reactions, facilitated by transition metal catalysts. The carbon-iodine bond is readily activated by low-valent metal species, initiating catalytic cycles that lead to the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are paramount in mediating the cross-coupling of this compound with a diverse array of nucleophilic partners. The efficiency and functional group tolerance of these methods have established them as indispensable tools in modern organic synthesis.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction provides a direct route to substituted alkynylarenes.

Recent studies have demonstrated the efficacy of this transformation using various catalytic systems. For instance, the coupling of this compound with phenylacetylene (B144264) has been achieved in high yields. One notable study utilized a copper and palladium bimetallic system stabilized on modified polyaniline, affording 1-ethyl-4-(phenylethynyl)benzene (B15478914) in 84% yield. rsc.org Another approach employed a palladium-on-alumina catalyst in conjunction with a copper(I) oxide co-catalyst, highlighting the versatility of catalyst design in this reaction. rsc.org The reaction is typically carried out in the presence of a base, such as an amine, which serves to deprotonate the terminal alkyne and regenerate the active palladium(0) catalyst.

The general applicability of the Sonogashira coupling is underscored by its tolerance of a wide range of functional groups on both the aryl iodide and the alkyne partner. beilstein-journals.orgnih.gov This has made it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. beilstein-journals.org

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne Partner | Catalyst System | Solvent | Base | Yield (%) |

| Phenylacetylene | Pd/Cu on Polyaniline | Not Specified | Not Specified | 84 rsc.org |

| Phenylacetylene | 5% Pd on Alumina / 0.1% Cu2O on Alumina | THF-DMA (9:1) | Not Specified | <2 (control) rsc.org |

The Negishi cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is particularly valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the case of this compound, its reaction with organozinc reagents provides a direct route to the synthesis of various alkylated and arylated aromatic compounds. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Recent advancements have focused on developing more sustainable and efficient protocols for the Negishi coupling. For example, reactions have been successfully carried out in aqueous media or deep eutectic solvents under aerobic conditions, demonstrating the robustness of this methodology. nih.gov The use of specific ligands, such as trialkylphosphines, has been shown to be crucial for the successful coupling of unactivated alkyl halides. organic-chemistry.org

Table 2: Key Features of Negishi Cross-Coupling Involving Aryl Iodides

| Feature | Description |

| Catalyst | Typically a Palladium(0) species, though Nickel is also used. wikipedia.org |

| Reactants | Organic halide (e.g., this compound) and an organozinc compound. wikipedia.org |

| Key Steps | Oxidative addition, transmetalation, reductive elimination. |

| Advantages | High functional group tolerance, coupling of various carbon hybridizations. wikipedia.org |

| Recent Developments | Reactions in aqueous media, use of specific ligands for challenging substrates. nih.govorganic-chemistry.org |

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. nih.gov This reaction is a cornerstone of modern organic synthesis for the creation of substituted alkenes. When this compound is employed as the aryl halide, it allows for the introduction of the 4-ethylphenyl group onto an olefinic substrate.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex. The active palladium(0) catalyst is then regenerated by the action of the base. organic-chemistry.org

A variety of palladium sources can be utilized, including palladium on carbon (Pd/C), which offers a heterogeneous and recyclable catalytic system. organic-chemistry.orgrsc.org The choice of solvent and base can also influence the reaction's efficiency. For instance, studies have explored the use of greener solvents like Cyrene. rsc.org The reaction generally proceeds with high stereoselectivity, often favoring the formation of the trans isomer. nih.gov

Table 3: Examples of Heck Reactions with Iodobenzene (B50100) Derivatives

| Alkene Partner | Catalyst | Base | Solvent | Yield (%) |

| Ethyl acrylate (B77674) | Pd/C | Triethylamine | Cyrene | Not specified rsc.org |

| Styrene | Palladium acetate (B1210297)/chloride | K2CO3 | DMF/water | Not specified sctunisie.org |

| Baylis-Hillman adducts | Pd/C | Triethylamine | Solvent-free | 84-99 organic-chemistry.org |

The oxidative addition of an aryl iodide to a palladium(0) complex is the crucial first step in many palladium-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net This process involves the cleavage of the carbon-iodine bond and the formation of an arylpalladium(II) complex. The mechanism of this fundamental step has been the subject of extensive investigation.

Generally, a three-centered concerted mechanism is considered the most favorable pathway for the oxidative addition of Pd(0) to aryl halides. chemrxiv.orgresearchgate.net However, the specific mechanism can be influenced by several factors, including the nature of the ligands on the palladium center, the solvent, and the electronic properties of the iodoarene.

Recent studies have revealed more complex mechanistic scenarios. For instance, kinetic analyses have provided evidence for a cooperative mechanism involving two palladium(0) centers in the oxidative addition of iodoarenes, particularly for iodobenzenes with electron-donating or weakly electron-withdrawing groups. nih.govresearchgate.net In this proposed mechanism, one Pd(0) center coordinates to the iodine atom in a halogen-bond-like fashion, which weakens the C-I bond and facilitates the oxidative insertion of a second Pd(0) center. nih.gov In contrast, bromoarenes and electron-poor iodoarenes tend to follow first-order kinetics with respect to the palladium(0) concentration. nih.govresearchgate.net

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the energetics of different oxidative addition pathways and the structures of the transition states involved. researchgate.netnih.gov These theoretical investigations have highlighted the importance of coordinatively unsaturated palladium species, such as bis(triphenylphosphine)palladium(0), as being highly active in the oxidative addition process. researchgate.net

Nickel-Catalyzed Cross-Coupling Systems

While palladium has dominated the field of cross-coupling chemistry, nickel-based catalysts have emerged as powerful and often more cost-effective alternatives. Nickel catalysts can facilitate the coupling of this compound with a variety of partners, including organozinc reagents and alkyl halides.

In Negishi-type couplings, nickel catalysts can effectively replace palladium, promoting the formation of carbon-carbon bonds between this compound and organozinc compounds. wikipedia.org Furthermore, nickel catalysis has proven particularly adept at facilitating cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reducing agent. For example, nickel-catalyzed systems have been developed for the coupling of aryl halides with alkyl halides. nih.gov

Recent research has also explored the use of photoinduced nickel catalysis for deaminative cross-electrophile coupling, expanding the scope of nickel's utility in forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. chemrxiv.org Additionally, the influence of external electric fields on the reactivity of nickel complexes in oxidative addition reactions with aryl iodides is an area of active investigation, suggesting novel ways to control and enhance catalytic activity. nsf.gov

Electrochemical Nickel/Cobalt-Catalyzed Carbonylative Cross-Electrophile Coupling Utilizing this compound

A significant advancement in the synthesis of unsymmetrical ketones involves an electrochemical, dual nickel/cobalt-catalyzed carbonylative cross-electrophile coupling. This method allows for the modular construction of ketones from readily available aryl halides, alkyl halides, and carbon monoxide (CO) gas. nih.govacs.org The process avoids the use of stoichiometric reductants by employing electrochemical reduction, presenting a more sustainable synthetic route. nih.govresearchgate.net

In a specific application of this methodology, this compound was successfully coupled with iodocyclohexane (B1584034) and carbon monoxide (1 atm). nih.gov The reaction was conducted in an undivided electrochemical cell equipped with a stainless steel sheet anode and a graphite (B72142) felt cathode. nih.gov The synergistic action of nickel and cobalt salts was found to be crucial for the high efficiency of this three-component coupling. nih.govacs.orgnih.gov Under optimized conditions, which included NiCl₂·dme and Co(acac)₃ as catalysts, 2,2′-bipyridine as a ligand, and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the electrolyte in a dimethylformamide (DMF) solvent at 80°C with a constant current of 15 mA, the desired aryl-alkyl ketone was produced in a high yield. nih.gov

This electrochemical approach demonstrates broad substrate scope and practicality, highlighting its potential for complex molecule synthesis and late-stage functionalization, including ¹³C isotope labeling. nih.govresearchgate.net

Table 1: Electrochemical Carbonylative Coupling of this compound

| Aryl Halide | Alkyl Halide | Catalysts | Ligand | Electrolyte | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|---|

| This compound | Iodocyclohexane | NiCl₂·dme, Co(acac)₃ | 2,2′-bipyridine | TBAPF₆ | DMF | 80°C, 15 mA constant current | 1-(4-ethylphenyl)-1-cyclohexylmethanone | 82% |

Mechanistic Studies of Ni(I) Intermediates in Cross-Coupling with Aryl Iodides

The cross-coupling reactions of aryl iodides catalyzed by nickel often proceed through mechanisms involving low-valent nickel species, particularly Ni(I) intermediates. nih.gov These paramagnetic nickel species are central to modern catalytic methods, including cross-electrophile coupling, Ni/photoredox catalysis, and nickel electrocatalysis. nih.gov An essential step in these catalytic cycles is the oxidative addition of the aryl iodide to the Ni(I) complex. nih.govrsc.org

Mechanistic investigations, utilizing electroanalytical techniques and statistical modeling, have provided a deeper understanding of this fundamental process. nih.gov The rate of oxidative addition of aryl iodides to Ni(I) is influenced by both the electronic and steric properties of the aryl iodide and the nature of the ligand supporting the nickel center. nih.gov

Two primary mechanistic pathways for the oxidative addition have been identified:

Three-center Concerted Pathway: In this mechanism, the nickel center, the iodine atom, and the ipso-carbon of the aryl group are all involved in the transition state.

Halogen-atom Abstraction Pathway: This pathway involves the transfer of the iodine atom from the aryl iodide to the Ni(I) center, forming a Ni(II)-iodide complex and an aryl radical as a transient intermediate. nih.gov

The operative mechanism is largely dependent on the type of ligand coordinated to the nickel. For instance, studies have shown a mechanistic disparity between different types of bidentate and tridentate nitrogen-based ligands. nih.gov While Ni(0) is often implicated in traditional cross-coupling reactions, the viability of Ni(I) to undergo oxidative addition with aryl iodides has been well-established through various organometallic studies. nih.gov This step leads to the formation of a Ni(III) intermediate, which is key to the subsequent reductive elimination and product formation in Ni(I)/Ni(III) catalytic cycles. rsc.orgnih.gov

Copper-Promoted Cross-Coupling Strategies

Glycosylsulfonylation of Aryl Iodides

Copper-promoted cross-coupling reactions provide an effective method for the synthesis of glycosyl aryl sulfones, which are compounds of interest due to their diverse biological activities. rsc.orgrsc.org A developed strategy enables the efficient coupling of glycosyl sodium sulfinates with aryl iodides. rsc.orgdntb.gov.ua This method is notable for its broad functional group compatibility and its utility in the late-stage modification of complex bioactive molecules. rsc.orgrsc.org

The reaction typically employs a copper salt, such as copper(I) iodide (CuI) or copper(II) fluoride (B91410) (CuF₂), to facilitate the formation of the C-S bond between the aryl group and the sulfonyl moiety of the carbohydrate. rsc.org The choice of copper source and reaction conditions can be tailored to accommodate even sterically hindered substrates. rsc.org This methodology expands the scope of aryl alkyl sulfone formation beyond simpler sulfonylation reactions. rsc.org The protocol has been shown to be effective for aryl iodides bearing both electron-donating and electron-withdrawing substituents. rsc.org

Table 2: Representative Conditions for Copper-Promoted Glycosylsulfonylation

| Aryl Halide Type | Sulfinate Partner | Copper Source | Key Features |

|---|---|---|---|

| Aryl Iodides | Glycosyl sodium sulfinates | CuI or CuF₂ | Broad functional group tolerance, applicable to late-stage functionalization. |

Coupling of Aryl Iodides with Trimethylsilyl(difluoromethyl)phosphonates

A convenient and effective route for synthesizing aryl(difluoromethyl)phosphonates has been developed through a copper-promoted cross-coupling reaction. nih.govnih.gov This transformation involves the reaction of aryl iodides with a silyl-difluoromethylphosphonate reagent, such as trimethylsilyl(difluoromethyl)phosphonate. nih.gov The reaction proceeds smoothly under the promotion of copper(I) iodide (CuI), often in combination with an activator like cesium fluoride (CsF). nih.govnih.gov

In this process, the aryl iodide is coupled with the difluoromethylphosphonate group to form the desired product. nih.gov The reaction conditions are generally mild, and in some cases, a catalytic amount of CuI is sufficient to promote the transformation effectively. nih.govnih.gov This method is synthetically useful for accessing valuable organofluorine compounds that have potential biological applications. nih.gov The use of a polar aprotic solvent, such as DMSO, has been found to be beneficial for the reaction's success. nih.gov

Transition Metal-Free Coupling Approaches for Aryl Iodide Activation

The activation of aryl iodides for cross-coupling reactions can also be achieved without the use of transition metals. researchgate.netacs.org These methods often rely on the generation of aryl radicals from aryl iodides under strongly basic conditions. acs.org A common approach involves a base-promoted homolytic aromatic substitution (HAS) mechanism. acs.org

In this process, a strong base, such as potassium tert-butoxide (KOtBu), interacts with an aryl iodide. acs.org This can initiate a single-electron transfer (SET) to the aryl iodide, generating a radical anion. acs.org This radical anion then fragments, eliminating the iodide anion to produce a highly reactive aryl radical. acs.org The resulting aryl radical can then add to another aromatic ring (an arene) to form a new C-C bond, ultimately leading to biaryl products after a subsequent electron and proton transfer. acs.org

These transition-metal-free reactions are advantageous as they avoid the cost and potential toxicity associated with metal catalysts. beilstein-journals.org However, a common challenge with these methods, particularly in the coupling of aryl halides with arenes, can be a lack of regioselectivity, often resulting in a mixture of regioisomers. acs.org

This compound as a Precursor for Hypervalent Iodine Reagents

Aryl iodides, including this compound, can serve as precursors for the synthesis of hypervalent iodine reagents. organic-chemistry.org These reagents, typically containing iodine in a +3 (iodonium salts, iodoxanes) or +5 (iodoxyarenes) oxidation state, are valuable in organic synthesis as versatile, efficient, and environmentally sustainable oxidizing agents and group transfer reagents. beilstein-journals.orgresearchgate.net

The preparation of a hypervalent iodine(III) reagent from an aryl iodide generally involves an oxidation step. For example, treating an aryl iodide with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding hypervalent iodine species. nih.gov This process can be performed in situ to generate the active reagent, which then participates in a subsequent transformation. nih.gov

Synthesis of Iodoarene(III) Compounds from Aryl Iodides

This compound serves as a versatile precursor for the synthesis of various hypervalent iodine(III) compounds. These compounds, characterized by an iodine atom in a +3 oxidation state, are key intermediates and reagents in a multitude of organic transformations. The primary classes of these compounds synthesized from aryl iodides include aryliodine(III) dichlorides, diacetoxyiodoarenes, and diaryliodonium salts.

Aryliodine(III) Dichlorides: The direct oxidation of this compound can furnish (4-ethylphenyl)iodine(III) dichloride. This transformation is typically achieved by treating the parent iodoarene with a chlorinating agent in the presence of an oxidant. While specific studies on this compound are not extensively documented, general methods suggest that reagents like sodium hypochlorite (B82951) or passing chlorine gas through a solution of the aryl iodide can yield the corresponding dichloride. These compounds are valuable as mild and selective chlorinating agents and as precursors for other hypervalent iodine species.

Diacetoxyiodoarenes: (Diacetoxyiodo)arenes are another important class of hypervalent iodine(III) reagents. The synthesis of (4-ethylphenyl)iodine(III) diacetate from this compound can be accomplished through oxidation with peracetic acid or by treating the corresponding iodosylarene with acetic acid. organic-chemistry.org A common laboratory-scale synthesis involves the use of m-chloroperoxybenzoic acid (mCPBA) in acetic acid. organic-chemistry.org These reagents are widely used as oxidizing agents in various organic transformations.

Diaryliodonium Salts: Diaryliodonium salts are perhaps one of the most versatile classes of hypervalent iodine compounds, acting as efficient aryl-transfer reagents. nih.govbeilstein-journals.org The synthesis of both symmetrical, bis(4-ethylphenyl)iodonium salts, and unsymmetrical diaryliodonium salts containing the 4-ethylphenyl group can be achieved through several one-pot procedures. diva-portal.orgorganic-chemistry.org A common method involves the reaction of an iodoarene with another arene in the presence of an oxidant like Oxone and a strong acid such as sulfuric acid or trifluoromethanesulfonic acid (TfOH). nih.govresearchgate.net The choice of arene and iodoarene dictates the structure of the final product. For instance, reacting this compound with benzene (B151609) under these conditions would yield (4-ethylphenyl)(phenyl)iodonium salts. The counterion of the salt can be varied, which in turn can influence its stability and reactivity. beilstein-journals.org

| Product | Reactants | Oxidant/Acid | Solvent | General Yield Range |

|---|---|---|---|---|

| (4-Ethylphenyl)iodine(III) dichloride | This compound, Cl₂ | - | CHCl₃ | Moderate to Good |

| (4-Ethylphenyl)iodine(III) diacetate | This compound | Peracetic acid | Acetic acid | Good to Excellent |

| Bis(4-ethylphenyl)iodonium triflate | This compound, Ethylbenzene | mCPBA, TfOH | CH₂Cl₂ | Good |

| (4-Ethylphenyl)(phenyl)iodonium bromide | This compound, Benzene | Oxone, H₂SO₄ | Acetonitrile (B52724) | Moderate to Good nih.gov |

Catalytic Applications of Hypervalent Iodine Derived from Aryl Iodides

Hypervalent iodine compounds derived from this compound are not just stoichiometric reagents but can also be used in catalytic amounts. The general principle involves the in situ regeneration of the active hypervalent iodine(III) or iodine(V) species from the reduced iodoarene byproduct using a terminal oxidant. nsf.gov This catalytic approach significantly enhances the sustainability and atom economy of the transformations.

Hypervalent iodine reagents are renowned for their ability to mediate a wide range of oxidative transformations. nsf.govcore.ac.uk These include the oxidation of alcohols to aldehydes or ketones, the α-functionalization of carbonyl compounds, and oxidative rearrangements. nih.gov For example, a catalytic system comprising a derivative of this compound and a co-oxidant like Oxone or mCPBA can be employed for the selective oxidation of primary and secondary alcohols. nsf.gov The hypervalent iodine species acts as the active oxidant, and is regenerated in a catalytic cycle. These reactions are often lauded for their mild conditions and high selectivity, avoiding over-oxidation to carboxylic acids in the case of primary alcohols.

A significant advancement in hypervalent iodine chemistry is the development of chiral organoiodine catalysts for asymmetric synthesis. rsc.org By tethering a chiral auxiliary to the iodoarene backbone, it is possible to create a chiral environment around the iodine center. While specific chiral catalysts derived from this compound are not widely reported, the principles established with other iodoarenes are applicable. rsc.org These chiral catalysts, used in substoichiometric amounts, have been successfully employed in a variety of enantioselective oxidative transformations, including spirolactonizations and dearomatization reactions. nih.govrsc.org The design of the chiral scaffold is crucial for achieving high levels of stereocontrol.

| Transformation | Substrate Type | General Catalyst Structure | Typical Enantioselectivity |

|---|---|---|---|

| Oxidative Spirolactonization | Phenol-tethered carboxylic acids | Axially chiral iodoarenes | High to Excellent (up to 99% ee) rsc.org |

| Dearomatization of Phenols | Substituted phenols | Lactate-derived iodoarenes | Good to High nih.gov |

| α-Oxytosylation of Ketones | Ketones | C₂-symmetric iodoarenes | High |

Hypervalent iodine reagents are excellent platforms for atom and group transfer reactions. researchgate.netnih.govsemanticscholar.org In these processes, a functional group attached to the iodine center is transferred to a substrate. For instance, imidoiodinanes, which can be prepared from the corresponding diacetoxyiodoarene, can transfer a nitrene group to alkenes to form aziridines. Similarly, other groups like trifluoromethyl, cyano, and azido (B1232118) groups can be transferred using appropriately designed hypervalent iodine reagents. semanticscholar.org The driving force for these reactions is the reductive elimination of the stable iodoarene. The use of cyclic hypervalent iodine reagents has been particularly successful in enhancing the stability and reactivity for these group transfer applications. semanticscholar.org

Aryliodonium Salts and Ylides in Organic Transformations

Diaryliodonium salts and iodonium (B1229267) ylides derived from this compound are highly valuable synthetic intermediates. beilstein-journals.orgresearchgate.net

Aryliodonium Salts: As mentioned, diaryliodonium salts are powerful arylating agents. nih.govbeilstein-journals.org They can transfer an aryl group to a wide variety of nucleophiles, including carbanions, amines, phenols, and thiols, under mild, often metal-free conditions. beilstein-journals.org The reactivity and selectivity of these reactions can be tuned by the nature of the aryl groups and the counterion. In unsymmetrical salts, such as (4-ethylphenyl)(phenyl)iodonium triflate, the more electron-deficient aryl group is typically transferred preferentially.

Iodonium Ylides: Iodonium ylides are zwitterionic species that feature a carbanion stabilized by adjacent electron-withdrawing groups, directly bonded to a positively charged iodonium center. researchgate.netdigitellinc.commdpi.com They are typically prepared by reacting a diacetoxyiodoarene, such as (4-ethylphenyl)iodine(III) diacetate, with a C-H acidic compound like a 1,3-dicarbonyl compound in the presence of a base. digitellinc.commdpi.com Iodonium ylides are primarily used as carbene precursors. researchgate.netrsc.org Upon thermal or photochemical decomposition, or in the presence of a metal catalyst, they can release a carbene, which can then participate in reactions such as cyclopropanation of alkenes or C-H insertion reactions. researchgate.net This provides a valuable alternative to the use of potentially explosive diazo compounds for carbene generation.

Generation of Reactive Intermediates from this compound

The carbon-iodine bond in this compound serves as a versatile functional handle for the generation of transient species that can be trapped in situ to form new chemical bonds. The nature of the reactive intermediate generated is highly dependent on the reaction conditions and the reagents employed.

Benzyne (B1209423) Generation from Hypervalent Iodine Precursors Derived from Alkyl-iodobenzenes

One of the significant applications of this compound is its use as a precursor for hypervalent iodine compounds, which in turn can serve as efficient generators of benzynes. Benzyne is a highly reactive intermediate that can participate in a range of cycloaddition and nucleophilic addition reactions.

The synthesis of a benzyne precursor from this compound has been described, involving a two-step sequence. First, this compound is oxidized to an intermediate hypervalent iodine compound, 1-alkyl-4-(diacetoxyiodo)benzene. This transformation is typically achieved using a peroxy acid, such as peracetic acid, in a suitable solvent.

In the second step, the resulting diacetoxyiodo derivative is treated with triflic acid (TfOH) and 1,2-bis(trimethylsilyl)benzene. This reaction furnishes the (4-ethylphenyl)[2-(trimethylsilyl)phenyl]iodonium triflate, a stable yet reactive benzyne precursor. The presence of the ethyl group on the phenyl ring can influence the solubility of this precursor in organic solvents, a critical factor for its subsequent reactivity.

The generation of benzyne from such precursors is typically triggered by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) group, leading to the elimination of the iodonium salt and the formation of the highly strained benzyne intermediate. This intermediate can then be trapped by a variety of dienes or other nucleophiles present in the reaction mixture to yield complex carbocyclic and heterocyclic frameworks.

Table 1: Synthesis of (4-Ethylphenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | This compound | Peracetic acid | Acetic acid | 1-Ethyl-4-(diacetoxyiodo)benzene |

| 2 | 1-Ethyl-4-(diacetoxyiodo)benzene | 1,2-Bis(trimethylsilyl)benzene | Triflic acid (TfOH) | (4-Ethylphenyl)[2-(trimethylsilyl)phenyl]iodonium triflate |

Radical Pathways in Aryl Iodide Reactivity

In addition to serving as precursors for benzynes, aryl iodides like this compound can participate in reactions involving radical intermediates. The relatively weak carbon-iodine bond can undergo homolytic cleavage under thermal, photochemical, or transition-metal-catalyzed conditions to generate an aryl radical.

While the classical mechanisms of many palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, are described as involving two-electron processes (oxidative addition and reductive elimination), radical pathways can also be operative under specific conditions. For instance, single-electron transfer (SET) from a low-valent metal catalyst to the aryl iodide can lead to the formation of a radical anion, which then fragments to produce an aryl radical and an iodide anion.

The resulting 4-ethylphenyl radical is a highly reactive species that can engage in a variety of subsequent transformations. In the context of catalytic cycles, this radical can add to π-systems, such as alkenes or alkynes, or participate in atom transfer reactions. The specific pathway followed will depend on the nature of the catalyst, the solvent, the temperature, and the other reactants present.

Photocatalysis has emerged as a powerful tool for initiating radical reactions involving aryl iodides. Visible-light-absorbing photocatalysts can be excited to a long-lived triplet state, which is a potent single-electron donor or acceptor. This excited state can engage in an electron transfer event with this compound to generate the corresponding radical cation or radical anion, initiating a radical cascade.

The involvement of radical intermediates in these reactions can be investigated using various techniques, including radical trapping experiments. In such experiments, a radical scavenger is added to the reaction mixture to intercept and trap any radical intermediates that are formed, providing evidence for their existence.

Table 2: General Radical-Generating Pathways for Aryl Iodides

| Pathway | Initiator | Intermediate Species |

| Thermal Homolysis | Heat | Aryl radical, Iodine radical |

| Photochemical Cleavage | UV/Visible Light | Aryl radical, Iodine radical |

| Single-Electron Transfer (SET) | Low-valent metal catalyst or Photocatalyst | Aryl radical anion, subsequently Aryl radical |

Advanced Analytical and Spectroscopic Characterization in 1 Ethyl 4 Iodobenzene Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

The structural confirmation of 1-ethyl-4-iodobenzene and its reaction products, as well as the real-time observation of chemical reactions, is achieved through various spectroscopic methods. Each technique provides unique insights into the molecular architecture and bonding of the compounds under investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. ¹H-NMR and ¹³C-NMR are routinely employed to provide detailed information about the hydrogen and carbon framework of these molecules.

¹H-NMR and ¹³C-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, the ethyl group gives rise to a characteristic triplet and quartet pattern, while the aromatic protons appear as two distinct doublets, indicative of the 1,4-disubstitution pattern. Similarly, the ¹³C-NMR spectrum provides specific signals for each unique carbon atom in the molecule, with the carbon atom bonded to the iodine atom showing a characteristic chemical shift. These NMR techniques are invaluable for confirming the structure of reaction products where the this compound moiety has been modified. For instance, in the synthesis of (E)-1-ethyl-4-(1-iodo-2-tosylvinyl)benzene, a derivative of this compound, ¹H and ¹³C-NMR are used to confirm the successful incorporation of the vinylsulfone group and to establish the stereochemistry of the double bond. rsc.org

| ¹H-NMR Data for this compound Derivatives | |

| Derivative | ¹H-NMR (400 MHz, CDCl₃) δ (ppm) |

| (E)-1-ethyl-4-(1-iodo-2-tosylvinyl)benzene rsc.org | 7.45 (d, J = 8.3 Hz, 2H), 7.34 (s, 2H), 7.18 – 7.12 (m, 4H), 7.09 (d, J = 8.5 Hz, 2H), 2.63 (q, J = 7.6 Hz, 2H), 1.22 (t, J = 7.6 Hz, 3H) |

| ¹³C-NMR Data for this compound Derivatives | |

| Derivative | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) |

| (E)-1-ethyl-4-(1-iodo-2-tosylvinyl)benzene rsc.org | 144.5, 141.2, 139.6, 137.2, 129.7, 129.6, 127.8, 127.6, 114.1, 21.5 |

¹⁹F-NMR Spectroscopy: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F-NMR spectroscopy is a powerful tool for both structural characterization and reaction monitoring. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, even subtle changes in the electronic environment around the fluorine atom can be detected. This technique is particularly useful in reactions involving the synthesis of fluorinated aromatic compounds, where the disappearance of a reactant signal or the appearance of a product signal in the ¹⁹F-NMR spectrum can be used to monitor the reaction progress and determine yields without the need for chromatographic separation. beilstein-journals.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching vibrations of the ethyl group and the aromatic ring, as well as C=C stretching vibrations within the benzene (B151609) ring. The presence of the carbon-iodine bond also gives rise to a characteristic absorption in the far-infrared region. Attenuated Total Reflectance (ATR)-IR is a common sampling technique for obtaining the IR spectrum of liquid samples like this compound. nih.gov While IR spectroscopy is a powerful tool for qualitative analysis, its application in quantitative analysis can be limited by instrumental deviations from Beer's law and the lower intensity of IR sources compared to UV-Vis sources. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems. semanticscholar.org Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. This technique is highly effective for monitoring the progress of reactions where there is a change in the conjugation of the system, as the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species. spectroscopyonline.comthermofisher.com This allows for the determination of reaction kinetics and the identification of reaction order. spectroscopyonline.comthermofisher.com

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound is then ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for confirming the identity of newly synthesized compounds. For example, in the synthesis of derivatives of this compound, HRMS can be used to verify that the product has the expected molecular formula. rsc.org

| Mass Spectrometry Data for this compound | |

| Technique | Key Findings |

| GC-MS nih.gov | Molecular Ion (M⁺): m/z 232; Major Fragments: m/z 217, 105 |

| Predicted HRMS uni.lu | [M+H]⁺: m/z 232.98218; [M+Na]⁺: m/z 254.96412 |

While this compound is a liquid at room temperature, X-ray crystallography is the definitive method for determining the three-dimensional structure of its solid derivatives or co-crystals. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice can be deduced from the diffraction data, providing precise information about bond lengths, bond angles, and intermolecular interactions. For instance, in a study of (E)-β-iodo vinylsulfones, a class of compounds that can be synthesized from aryl acetylenes, single-crystal X-ray analysis was used to unequivocally confirm the structure and stereochemistry of the products. rsc.org This demonstrates the power of X-ray crystallography in providing unambiguous structural proof for solid-state derivatives of this compound.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used for the detection and characterization of paramagnetic species, such as free radicals. nih.gov While this compound itself is not a radical, EPR becomes a crucial tool when studying reactions where it is converted into a radical intermediate.

Short-lived radicals are often difficult to detect directly. In such cases, a technique called spin trapping is employed. wikipedia.org A "spin trap," a diamagnetic molecule, reacts with the transient radical to form a more stable paramagnetic radical adduct that can be readily detected by EPR. wikipedia.org The hyperfine splitting pattern of the resulting EPR spectrum can often provide information to identify the original radical. mdpi.com For example, in reactions involving the homolytic cleavage of the carbon-iodine bond in this compound, the resulting 4-ethylphenyl radical could be trapped and characterized by EPR. Studies on analogous systems, such as the generation of (4-methyl)phenyl radicals from iodonium (B1229267) salts, have successfully utilized EPR spin trapping to detect and characterize these aryl radical intermediates. mdpi.com

Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions involving short-lived intermediates, such as radicals and excited states. rsc.org In this method, a short, intense pulse of high-energy electrons is used to generate reactive species in a solution. The subsequent reactions of these species are then monitored in real-time, typically using time-resolved absorption spectroscopy.

This technique is particularly well-suited for investigating the reaction mechanisms of aryl iodides like this compound. For instance, pulse radiolysis can be used to study the reactions of solvated electrons with this compound, leading to the formation of a radical anion. The kinetics of the subsequent dissociation of this radical anion to form an aryl radical and an iodide ion can then be determined. Furthermore, the reactions of oxidizing radicals, such as the hydroxyl radical (•OH) or the sulfate (B86663) radical anion (SO₄•⁻), with this compound can be investigated to understand the mechanisms of electron transfer and addition reactions. iaea.org Studies on the reactions of SO₄•⁻ with various aromatic compounds have shown that this technique can provide absolute bimolecular rate constants and insights into the reaction mechanism, such as whether it proceeds via electron transfer or addition. iaea.org

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable in the study of this compound, providing robust methods for both the separation of the compound from complex mixtures and the assessment of its purity. These methodologies are also crucial for the purification of reaction products where this compound is a starting material or an intermediate. High-performance liquid chromatography (HPLC) is a premier technique for analytical separation and purity verification, while silica (B1680970) gel chromatography remains a fundamental and widely used method for purification on a preparative scale.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, reverse-phase (RP) HPLC is a commonly employed method for its analysis and purity assessment. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous/organic mixture.

A specific method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved under simple isocratic conditions using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com The addition of an acid helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanols on the silica support. For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.comsielc.com

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com Furthermore, the use of columns with smaller particles (e.g., 3 µm) can be implemented for fast Ultra-Performance Liquid Chromatography (UPLC) applications, significantly reducing analysis time while maintaining high resolution. sielc.comsielc.com The versatility of HPLC makes it a cornerstone for quality control and reaction monitoring in research involving this compound. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography Mode | Reverse-Phase (RP) |

| Stationary Phase/Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Purity assessment, separation, and isolation of impurities |

Silica Gel Chromatography for Product Purification

Silica gel chromatography is a fundamental purification technique in synthetic organic chemistry, widely used to isolate desired products from crude reaction mixtures. nih.gov This method relies on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for the stationary phase (silica gel) and the mobile phase (eluent). silicycle.com Silica gel is a polar adsorbent, and therefore, nonpolar compounds tend to elute faster, while more polar compounds are retained more strongly and elute later. ijpdt.com

In the context of reactions involving this compound, silica gel column chromatography is frequently the method of choice for purifying the resulting products. The selection of an appropriate eluent system is critical for achieving good separation. rochester.edu Typically, a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is used. rochester.eduamazonaws.com

The polarity of the eluent is carefully optimized by adjusting the ratio of the solvents to achieve a retention factor (Rf) for the target compound that allows for effective separation from impurities. ijpdt.com For instance, various ratios of hexane and ethyl acetate (e.g., 50:1, 30:1, 15:1, 5:1, 3:1) have been successfully employed to purify products in synthetic pathways involving iodoarenes. amazonaws.comwiley-vch.de The process involves packing a glass column with a slurry of silica gel in the initial, less polar solvent, carefully loading the crude product onto the top of the silica bed, and then passing the eluent through the column under gravity or with the application of positive pressure (flash chromatography). youtube.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

| Nonpolar Component | Polar Component | Typical Applications |

|---|---|---|

| Hexane / Heptane | Ethyl Acetate (EtOAc) | Standard for a wide range of compounds with varying polarities. |

| Hexane / Heptane | Dichloromethane (DCM) | Useful for separating less polar compounds. |

| Dichloromethane (DCM) | Methanol (MeOH) | Effective for the elution of more polar compounds. |

| Hexane / Ethyl Acetate | Triethylamine (Et3N) (trace) | Used for the purification of basic compounds to prevent tailing. |

| Hexane / Ethyl Acetate | Acetic Acid (AcOH) (trace) | Used for the purification of acidic compounds. |

Applications and Future Directions in 1 Ethyl 4 Iodobenzene Research

Role in the Synthesis of Complex Organic Molecules

The carbon-iodine (C-I) bond in 1-Ethyl-4-iodobenzene is the weakest among the corresponding aryl halides, rendering it highly reactive and thus an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

This compound and other aryl iodides are key electrophilic partners in several named reactions:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. calibrechem.com Due to the high reactivity of the C-I bond, aryl iodides like this compound are excellent substrates, often enabling the reaction to proceed under mild conditions. calibrechem.com This method is widely used for synthesizing biaryl compounds, which are prevalent structures in pharmaceuticals. calibrechem.com

Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. calibrechem.com The high reactivity of aryl iodides makes them ideal for this transformation, which is valuable for the late-stage functionalization of complex molecules in drug synthesis. calibrechem.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. calibrechem.com Aryl iodides are efficient coupling partners, allowing for the synthesis of arylalkynes, which are important intermediates in drug discovery, under mild conditions. calibrechem.com

The versatility of aryl iodides in these reactions allows for the synthesis of a wide array of complex structures. For instance, multicomponent reactions utilizing aryl iodides have been developed to produce libraries of quinazolin-4(3H)-ones, a class of nitrogen heterocycles with significant biological and pharmacological properties. mdpi.com In these palladium-catalyzed reactions, the reactivity of the aryl iodide can be influenced by the electronic nature of its substituents. mdpi.com

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Significance |

| Suzuki-Miyaura Coupling | Palladium complex, Base | This compound + Arylboronic acid | Substituted biaryl | Synthesis of pharmaceuticals, agrochemicals, and functional materials. calibrechem.com |

| Heck Reaction | Palladium catalyst, Base | This compound + Alkene | Substituted alkene | Key step in the synthesis of complex natural products and drugs. calibrechem.com |

| Sonogashira Coupling | Palladium complex, Copper co-catalyst, Base | This compound + Terminal alkyne | Arylalkyne | Construction of conjugated systems for materials science and medicinal chemistry. calibrechem.com |

| Aminocarbonylation | Pd(OAc)₂, K₂CO₃, CO | Aryl iodide + Amine | Aryl amide | Efficient synthesis of amides, important functional groups in pharmaceuticals. researchgate.net |

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Beyond its role as a substrate, the iodine atom in this compound allows it to be a precursor for hypervalent iodine reagents. These compounds, where the iodine atom has a formal oxidation state higher than +1, are valuable as both stoichiometric oxidants and, increasingly, as components of catalytic systems. acs.org

The oxidative activation of aryl iodides can generate λ³-iodanes, such as diaryliodonium salts. acs.org These salts are highly effective arylation reagents and have been explored in transition-metal-free cross-coupling reactions. acs.orgbeilstein-journals.org The development of catalytic systems where the aryl iodide is oxidized in situ to the active hypervalent iodine species represents a significant advance, minimizing waste and improving atom economy. acs.org

Key aspects of this research area include:

Asymmetric Catalysis: Chiral aryl iodides have been designed to act as catalysts in enantioselective transformations. For example, a C₂-symmetric aryl iodide has been shown to catalyze asymmetric Wagner–Meerwein rearrangements of β-substituted styrenes, providing access to enantioenriched molecules. chemrxiv.org

Metal-Free Arylations: Diaryliodonium salts, derived from aryl iodides, serve as electrophilic arylating agents in the absence of transition metal catalysts. beilstein-journals.org This approach is environmentally friendly and avoids potential metal contamination in the final products. acs.org The efficiency of these reactions can be tuned by the electronic properties of the aryl groups involved. beilstein-journals.org

Interdisciplinary Research Involving this compound (e.g., Supramolecular Assembly)

The iodine atom of this compound is not only a site for chemical reactions but also a powerful tool for directing the assembly of molecules in the solid state. This capability stems from its ability to act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (like the iodine in an aryl iodide) and a nucleophilic site, such as a nitrogen or oxygen atom. nih.gov

This property is being exploited in the field of crystal engineering and supramolecular chemistry to construct complex, ordered architectures from molecular building blocks. Researchers have demonstrated that iodo-substituted benzoic acids can be combined with molecules containing hydrogen-bonding sites (like amino-pyrimidines) to create extended 1-D and 2-D networks. nih.gov In these systems, hydrogen bonds form the primary structural motif, while I⋯N or I⋯O halogen bonds provide crucial secondary interactions that organize the supermolecules into larger assemblies. nih.gov

The deliberate use of both hydrogen and halogen bonds allows for a high degree of control over the final solid-state structure, illustrating a sophisticated strategy for designing functional materials with predictable connectivity and dimensionality. nih.gov

Sustainable Chemistry and Green Synthesis Initiatives in Aryl Iodide Chemistry

The field of chemistry is increasingly focused on developing sustainable processes that minimize waste, reduce energy consumption, and avoid toxic materials. Research in aryl iodide chemistry reflects this trend, with numerous initiatives aimed at creating "greener" synthetic methods.

| Green Chemistry Initiative | Description | Example Application | Reference |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive chemical reactions, often with little or no solvent. | Reductive homocoupling of aryl iodides using dimethyl carbonate as a greener alternative to traditional amide-based solvents. | researchgate.net |

| Alternative Solvents | Replacing volatile and toxic organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DESs). | Copper-catalyzed cyanation of aryl iodides in water and palladium-catalyzed aminocarbonylation in recyclable DESs. | researchgate.netacs.org |

| Photocatalysis | Using light to drive chemical reactions, often at room temperature and without the need for metal catalysts. | A photo-induced, metal-catalyst-free aromatic Finkelstein reaction for the synthesis of aryl iodides from aryl chlorides or bromides. | mcgill.ca |

| Metal-Free Catalysis | Developing reactions that avoid the use of expensive and potentially toxic transition metals. | Activation of aryl iodides into hypervalent iodine species that can mediate arylations without a metal catalyst. | acs.org |

These approaches offer significant environmental benefits. For example, mechanochemical reductive coupling of aryl iodides can proceed efficiently with safer solvents like dimethyl carbonate. researchgate.net Similarly, conducting cross-coupling reactions in water or deep eutectic solvents reduces reliance on hazardous organic solvents. researchgate.netacs.org The development of photo-induced and other metal-free activation strategies for aryl iodides provides a powerful, sustainable alternative to traditional transition-metal catalysis. acs.orgmcgill.ca

Emerging Trends and Outlook in Aryl Iodide Chemistry

The chemistry of aryl iodides, including this compound, continues to evolve, driven by the need for more efficient, selective, and sustainable synthetic methods. Several key trends are shaping the future of this field.

One major trend is the move towards novel activation methods that bypass traditional transition-metal catalysis. This includes the increasing use of photochemistry and electrochemistry to activate the C-I bond, allowing for reactions to occur under mild conditions with high functional group tolerance. acs.org These methods can generate aryl radicals, cations, or anions, providing new pathways for bond formation. acs.org

Another significant development is the expanding application of hypervalent iodine chemistry. The ability to generate these powerful reagents catalytically from simple aryl iodides is a major focus, promising to make a wide range of oxidative transformations greener and more cost-effective. acs.orgbeilstein-journals.org

Q & A

Q. How is 1-ethyl-4-iodobenzene synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or direct iodination of 1-ethylbenzene derivatives. For example, in a palladium-catalyzed allylic substitution, this compound is prepared by reacting this compound with organolithium reagents (e.g., nBuLi) in anhydrous THF under controlled temperatures (-78°C to room temperature) . Characterization includes NMR (e.g., δ 139.7 ppm for aromatic carbons) and mass spectrometry to confirm molecular weight (232.06153 g/mol) . Purity is assessed via column chromatography (e.g., PE/EA solvent systems) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Avoid exposure to light and oxidizing agents to prevent decomposition. Store in sealed containers under inert conditions (argon/nitrogen) at 4°C . Use fume hoods for reactions due to potential iodine vapor release. In case of skin contact, wash immediately and consult a physician, referencing the compound’s safety data sheet (SDS) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include a high calculated hydrophobicity (XlogP = 4.3), zero hydrogen-bonding capacity, and a planar aromatic structure with limited rotational freedom (1 rotatable bond) . These influence solvent selection (e.g., THF for organometallic reactions) and reaction kinetics.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., sublimation enthalpies) for halogenated aromatics like this compound?

- Methodological Answer : Use dual-method validation (e.g., diaphragm manometry and torsion mass-loss effusion) to assess vapor pressures across temperature ranges. For example, Oonk et al. (1998) applied these methods to isomorphous compounds (e.g., 1-bromo-4-iodobenzene) and quantified uncertainties (e.g., ±0.4 kJ·mol in sublimation enthalpy) through error propagation analysis . Replicate experiments under standardized conditions (controlled humidity, calibrated instruments) to isolate systematic errors.

Q. What strategies optimize catalytic efficiency in reactions involving this compound as a substrate?

- Methodological Answer : Screen chiral catalysts via mass spectrometry to monitor back-reaction kinetics, as demonstrated in palladium-catalyzed allylic substitutions . Control variables such as ligand stereochemistry, solvent polarity, and temperature gradients. Trial experiments (e.g., varying Pd/Pd ratios) help identify optimal conditions before full-scale synthesis .

How should large datasets (e.g., NMR spectra, kinetic data) be analyzed and presented to address complex research questions?

- Methodological Answer : Raw data (e.g., NMR peak integrals) should be archived in appendices, while processed data (e.g., normalized reaction yields) are integrated into the main text. Use statistical tools (t-tests, ANOVA) to compare experimental results with literature values, ensuring error bars (standard deviation) are included in graphs . For reproducibility, document all data processing steps in supplementary materials .

Q. What advanced techniques validate the electronic effects of the iodine substituent in this compound?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions and predict regioselectivity in electrophilic substitutions. Pair computational results with experimental data (e.g., Hammett constants from kinetic studies) to correlate iodine’s inductive effects with reaction outcomes .

Methodological Best Practices

-

Experimental Reproducibility :

Include detailed synthetic protocols (e.g., stoichiometry, reaction times) in supplementary materials. For known compounds, cite literature procedures; for novel derivatives, provide full spectroscopic and chromatographic validation . -

Handling Data Discrepancies :

Conduct sensitivity analyses to identify variables causing inconsistencies (e.g., temperature fluctuations during sublimation measurements). Use peer-reviewed datasets as benchmarks . -

Ethical Reporting :

Disclose all conflicts of interest and funding sources. Avoid jargon; define technical terms (e.g., "rotatable bonds") upon first use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.